molecular formula C12H9N3O4S B1652420 2-[(2,4-Dinitrophenyl)thio]aniline CAS No. 14393-62-5

2-[(2,4-Dinitrophenyl)thio]aniline

Cat. No.: B1652420
CAS No.: 14393-62-5
M. Wt: 291.28 g/mol
InChI Key: NJAHRSCGCZDFPB-UHFFFAOYSA-N
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Description

2-[(2,4-Dinitrophenyl)thio]aniline (chemical formula: C₁₂H₉N₃O₄S) is a nitro-substituted aromatic amine characterized by a thioether linkage between an aniline moiety and a 2,4-dinitrophenyl group. The compound’s structure combines electron-withdrawing nitro groups with a sulfur atom, imparting unique electronic and steric properties.

The 2,4-dinitrophenyl (DNP) group is known for its role in coordination chemistry and polymer functionalization. For instance, DNP-containing compounds have been used to synthesize metal complexes (e.g., Fe(II) Schiff base complexes) and end-functionalized polymers, highlighting their versatility in materials science and catalysis .

Properties

CAS No.

14393-62-5

Molecular Formula

C12H9N3O4S

Molecular Weight

291.28 g/mol

IUPAC Name

2-(2,4-dinitrophenyl)sulfanylaniline

InChI

InChI=1S/C12H9N3O4S/c13-9-3-1-2-4-11(9)20-12-6-5-8(14(16)17)7-10(12)15(18)19/h1-7H,13H2

InChI Key

NJAHRSCGCZDFPB-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)N)SC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)N)SC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Properties of 2-[(2,4-Dinitrophenyl)thio]aniline and Analogues

Compound Name Molecular Formula Molar Mass (g/mol) Substituents Melting Point (°C) Toxicity (LD₅₀, mg/kg) Key Applications
2-[(2,4-Dinitrophenyl)thio]aniline C₁₂H₉N₃O₄S 291.29 -NH₂, -S-C₆H₃(NO₂)₂-2,4 Not reported Not reported Polymer modification
2-[(2,4-Dimethylphenyl)thio]aniline C₁₄H₁₅NS 229.34 -NH₂, -S-C₆H₃(CH₃)₂-2,4 80–82 Not reported Vortioxetine synthesis
Bis(2,4-dinitrophenyl) sulfide C₁₂H₆N₄O₈S 366.27 Two -S-C₆H₃(NO₂)₂-2,4 groups Not reported 11.17 High toxicity, limited applications
N-(2-Nitrophenyl)thiophene-2-carboxamide C₁₁H₈N₂O₃S 248.26 -CONH-C₆H₄NO₂-2, -thiophene 397 Not reported Antimicrobial studies

Key Observations:

Substituent Effects on Physical Properties: The introduction of nitro groups (as in 2-[(2,4-Dinitrophenyl)thio]aniline) increases molecular polarity compared to methyl-substituted analogues (e.g., 2-[(2,4-dimethylphenyl)thio]aniline). This results in higher predicted boiling points (341.3°C for the dimethyl derivative vs. likely >350°C for the dinitro compound) and reduced solubility in nonpolar solvents. The steric bulk of the DNP group may hinder crystallization, as evidenced by the lack of reported polymorphs for 2-[(2,4-Dinitrophenyl)thio]aniline, unlike simpler nitroanilines (e.g., ortho/para-nitroaniline isomers separable via chromatography ).

Electronic and Reactivity Differences:

  • The electron-withdrawing nitro groups in 2-[(2,4-Dinitrophenyl)thio]aniline deactivate the aromatic ring, reducing nucleophilicity at the aniline nitrogen compared to methyl-substituted derivatives. This likely affects its reactivity in electrophilic substitution or coordination reactions.
  • In contrast, the dimethylphenyl analogue (2-[(2,4-dimethylphenyl)thio]aniline) exhibits enhanced electron density at the aniline nitrogen, making it a superior intermediate for pharmaceutical synthesis (e.g., vortioxetine ).

Toxicity Profile:

  • Bis(2,4-dinitrophenyl) sulfide, a structurally related compound, exhibits extreme toxicity (LD₅₀ = 11.17 mg/kg) due to nitro group-mediated oxidative stress . While toxicity data for 2-[(2,4-Dinitrophenyl)thio]aniline is unavailable, the presence of multiple nitro groups suggests similar hazards, necessitating stringent handling protocols.

Spectroscopic Characterization

  • IR Spectroscopy: Strong absorption bands at 1530–1350 cm⁻¹ (asymmetric and symmetric NO₂ stretching) and 1250–1150 cm⁻¹ (C–S stretching) are expected, consistent with nitro and thioether functionalities .
  • NMR Spectroscopy: The aniline protons in 2-[(2,4-Dinitrophenyl)thio]aniline would resonate downfield (δ 7.5–8.5 ppm) due to nitro group deshielding, as seen in N-(2-nitrophenyl)thiophene-2-carboxamide (δ 8.3–8.5 ppm for aromatic protons ).

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